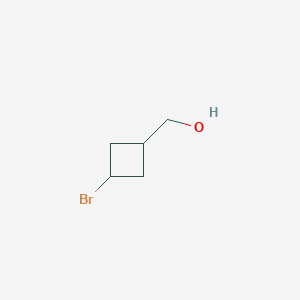

(3-Bromocyclobutyl)methanol

Description

(3-Bromocyclobutyl)methanol (C₅H₉BrO, molecular weight 165.03 g/mol) is a brominated cyclobutane derivative featuring a hydroxymethyl group at the 3-position of the cyclobutyl ring. The bromine atom enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the hydroxyl group enables hydrogen bonding and derivatization .

Properties

IUPAC Name |

(3-bromocyclobutyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c6-5-1-4(2-5)3-7/h4-5,7H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGLMJVUINDDMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1Br)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromocyclobutyl)methanol typically involves the bromination of cyclobutanol. One common method is the reaction of cyclobutanol with bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom on the cyclobutane ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: (3-Bromocyclobutyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form (3-Bromocyclobutyl)aldehyde or (3-Bromocyclobutyl)carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The bromine atom can be reduced to form cyclobutylmethanol using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines to form corresponding substituted cyclobutylmethanol derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Sodium hydroxide (NaOH), sodium cyanide (NaCN), amines

Major Products Formed:

Oxidation: (3-Bromocyclobutyl)aldehyde, (3-Bromocyclobutyl)carboxylic acid

Reduction: Cyclobutylmethanol

Substitution: Various substituted cyclobutylmethanol derivatives

Scientific Research Applications

(3-Bromocyclobutyl)methanol has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving brominated compounds.

Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (3-Bromocyclobutyl)methanol involves its interaction with molecular targets through its functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, while the bromine atom can undergo substitution reactions. These interactions can influence the compound’s reactivity and its role in various chemical and biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Cyclobutylmethanols

(3-Chlorocyclobutyl)methanol (C₅H₉ClO)

- Molecular Weight : 120.58 g/mol .

- Reactivity : The chlorine atom is a weaker leaving group compared to bromine, making this compound less reactive in nucleophilic substitutions.

- Applications : Primarily used in small-molecule synthesis where moderate reactivity is sufficient.

(3-Bromocyclobutyl)methanol (C₅H₉BrO)

- Molecular Weight : 165.03 g/mol (calculated).

- Reactivity : Bromine’s higher polarizability and leaving-group ability enhance utility in cross-coupling reactions .

(3-Iodocyclobutyl)methanol (Theoretical)

- Molecular Weight : ~212.00 g/mol (estimated).

- Reactivity : Iodine’s superior leaving-group ability would further boost reactivity but may compromise stability due to light sensitivity.

Substituent-Modified Cyclobutylmethanols

(3-Methylcyclobutyl)methanol (C₆H₁₂O)

- Molecular Weight : 100.16 g/mol .

- Properties : The methyl group increases hydrophobicity, reducing solubility in polar solvents. Boiling point is likely lower than bromo/chloro analogs due to weaker intermolecular forces.

- Applications: Useful in hydrophobic polymer matrices or non-polar reaction environments.

(1-(4-Bromophenyl)cyclobutyl)methanol (C₁₁H₁₃BrO)

Data Table: Key Properties of Cyclobutylmethanol Derivatives

Biological Activity

(3-Bromocyclobutyl)methanol is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, including antibacterial, antifungal, and antioxidant activities, as well as its mechanisms of action and therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom attached to a cyclobutane ring, with a hydroxymethyl group (-CH2OH) contributing to its reactivity and biological activity. The molecular formula is C5H9BrO, and its structure can be represented as follows:

Biological Activities

1. Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties against a range of pathogens. A study evaluated the compound's efficacy against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to assess the antibacterial potency.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 0.8 |

These results indicate that this compound may serve as a potential lead compound for developing new antibacterial agents.

2. Antifungal Activity

The antifungal activity of this compound was assessed using various fungal strains, including Candida albicans. The compound showed inhibitory effects, with an MIC of 1.5 mg/mL against C. albicans, suggesting its potential utility in treating fungal infections.

3. Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the DPPH radical scavenging assay. The compound exhibited moderate antioxidant activity with an IC50 value of 50 µg/mL, indicating its ability to neutralize free radicals.

The biological activities of this compound are attributed to several mechanisms:

- Disruption of Cell Membranes: The compound may integrate into bacterial and fungal cell membranes, leading to increased permeability and cell lysis.

- Inhibition of Enzymatic Pathways: It may inhibit key enzymes involved in metabolic pathways essential for microbial growth.

- Scavenging Free Radicals: Its antioxidant properties help mitigate oxidative stress by scavenging free radicals.

Case Study 1: Antibacterial Efficacy in Clinical Isolates

A clinical study focused on the application of this compound in treating infections caused by resistant strains of bacteria. Patients with chronic infections were administered formulations containing the compound. Results showed a significant reduction in bacterial load after treatment, highlighting its potential as a therapeutic agent.

Case Study 2: Synergistic Effects with Other Antibiotics

Another study investigated the synergistic effects of this compound when combined with conventional antibiotics. The combination therapy demonstrated enhanced antibacterial activity, reducing MIC values significantly compared to monotherapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.